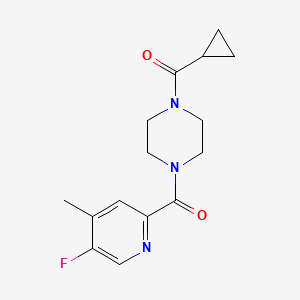

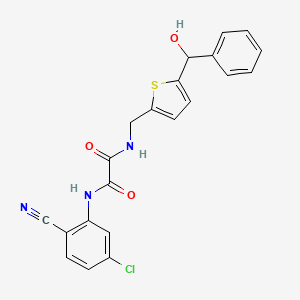

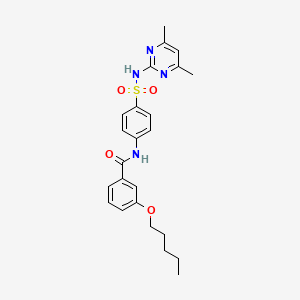

![molecular formula C20H15F3N2O2 B2960886 1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1004256-15-8](/img/structure/B2960886.png)

1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide” is an organic compound with the molecular formula C20H15F3N2O2 and a molecular weight of 372.347. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide” includes a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Aplicaciones Científicas De Investigación

Functionalization Reactions

Research into the functionalization reactions of related pyridine compounds has revealed insights into how such structures can be modified for various applications. For instance, the study of the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide derivatives through reactions with diamines demonstrates the potential for creating diverse compounds with specific functional groups, which could be applicable in the development of pharmaceuticals and materials (Yıldırım, Kandemirli, & Demir, 2005).

Photocatalytic Degradation

The photocatalytic degradation of pyridine in water using TiO2 has been explored, showing the potential for environmental applications in breaking down harmful chemicals. This process involves hydroxylation and the formation of intermediates, demonstrating a pathway for the removal of pyridine-based contaminants from water sources (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Synthesis Under Microwave Irradiation

The synthesis of new compounds from pyridine derivatives under microwave irradiation has been documented, illustrating a method for rapid and efficient chemical synthesis. This research points to the versatility of pyridine-based compounds in chemical reactions and the potential for their use in creating a wide range of chemicals for industrial, pharmaceutical, and research purposes (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Metal-assisted Electrocyclic Reaction

A study on metal-assisted electrocyclic reactions in a CN-NC-CN system has shed light on the chemical behavior of pyridine-based compounds when interacting with metals. This research has implications for the development of new catalytic processes and materials, offering insights into the complex interactions between organic molecules and metals (Pal, Chowdhury, Drew, & Datta, 2000).

Polycondensation and Polymer Applications

Research into the polycondensation of pyridine-2,6-dicarboxylic acid with di- and tetraamino compounds has been conducted to synthesize polyamides with higher inherent viscosities and greater thermal stability. These findings are particularly relevant for the development of new materials with enhanced properties for use in various industrial and technological applications (Banihashemi & Eghbali, 1976).

Direcciones Futuras

Trifluoromethylpyridine derivatives, such as “1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide”, have found extensive applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Propiedades

IUPAC Name |

1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-8-4-5-9-17(16)24-19(27)15-10-11-18(26)25(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZNEWALXXXJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

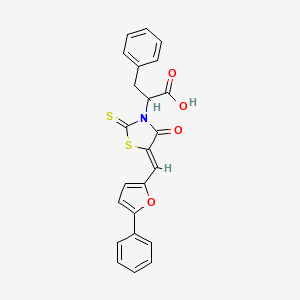

![2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2960805.png)

amine hydrochloride](/img/structure/B2960808.png)

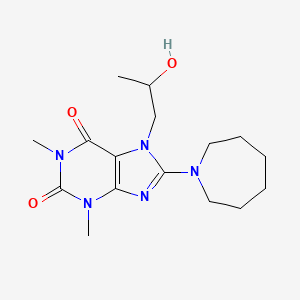

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2960812.png)

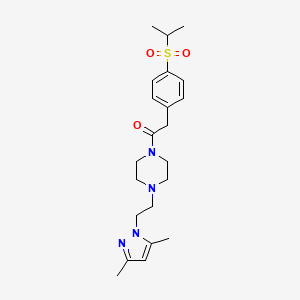

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2960814.png)